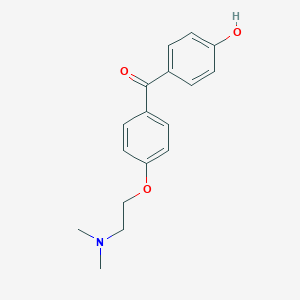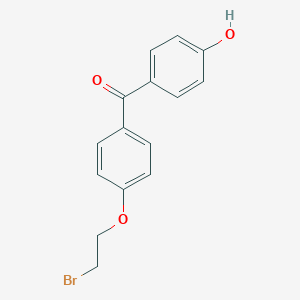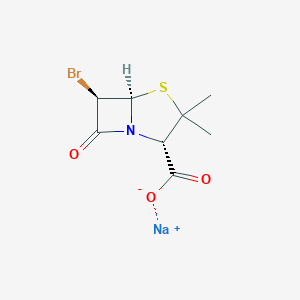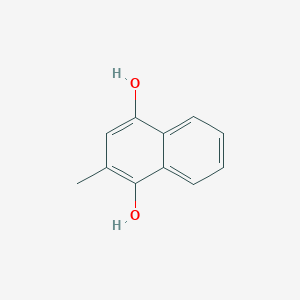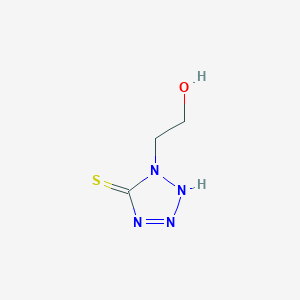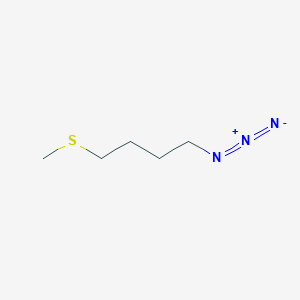
4-(Methylthio)butyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:
Conversion of Alcohol to Tosylate: The hydroxyl group of 4-methylsulfanylbutanol is converted to a tosylate using tosyl chloride and pyridine.
Substitution with Sodium Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-azido-4-methylsulfanylbutane.
Industrial Production Methods:
Análisis De Reacciones Químicas
4-(Methylthio)butyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
4-(Methylthio)butyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Material Science: Utilized in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked networks or other functional materials.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Mecanismo De Acción
The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .
Comparación Con Compuestos Similares
1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
57775-01-6 |
|---|---|
Fórmula molecular |
C5H12N3S+ |
Peso molecular |
146.24 g/mol |
Nombre IUPAC |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
Clave InChI |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
SMILES canónico |
CSCCCCN=[N+]=N |
Sinónimos |
1-Azido-4-(methylthio)-butane; NSC 378222 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



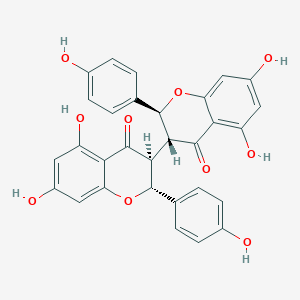

![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)


